2-(Azetidin-3-yl)-2-methylpropanoic acid tfa
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Overview
Description
“2-(Azetidin-3-yl)-2-methylpropanoic acid tfa” is a chemical compound with the CAS Number: 2377031-29-1 . It has a molecular weight of 259.18 . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2-(azetidin-3-yl)-2-methoxyacetic acid .
Synthesis Analysis
The synthesis of azetidines can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride .Physical and Chemical Properties Analysis
The compound is stored at a temperature of 4 degrees Celsius .Mechanism of Action
Target of Action
Similar compounds, such as chiral 2-(n-boc-azetidin-3-yl)-2-alkylpropanoic acids, have been described as novel gaba derivatives . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This would result in decreased neuronal excitability .
Biochemical Pathways
As a potential gaba derivative, it could be involved in the gabaergic system, which includes synthesis, reuptake, and degradation of gaba, as well as the response to gaba at the receptor level .
Result of Action
If it acts as a GABA derivative, it might contribute to the reduction of neuronal excitability, potentially influencing various neurological and psychological functions .
Safety and Hazards
Future Directions
Azetidine and its derivatives have been widely used as building blocks to prepare small peptides . The study aimed to develop and synthesize new heterocyclic amino acid derivatives containing azetidine and oxetane rings . This suggests that “2-(Azetidin-3-yl)-2-methylpropanoic acid tfa” and similar compounds could have potential applications in the development of new peptides and other biological compounds.
Properties
IUPAC Name |
2-(azetidin-3-yl)-2-methylpropanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c1-7(2,6(9)10)5-3-8-4-5;3-2(4,5)1(6)7/h5,8H,3-4H2,1-2H3,(H,9,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEAGWMBZMHFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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